3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
Description
This compound is a chromenone derivative featuring a fused 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 3 and a 4-nitrobenzoate ester at position 7 of the chromen-4-one core. The ethyl group at position 6 contributes to its lipophilicity, while the 4-nitrobenzoate group introduces strong electron-withdrawing properties, influencing its reactivity and biological interactions.
The presence of the dihydrobenzo[b][1,4]dioxin moiety enhances planarity and π-π stacking interactions with biological targets, while the nitro group on the benzoate ester may modulate cytotoxicity and metabolic stability .
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO8/c1-2-15-11-19-23(13-22(15)35-26(29)16-3-6-18(7-4-16)27(30)31)34-14-20(25(19)28)17-5-8-21-24(12-17)33-10-9-32-21/h3-8,11-14H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFZYZRIHCCTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multiple steps:
Formation of the dihydrobenzo[b][1,4]dioxin ring: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid followed by cyclization.
Synthesis of the chromenone core: The chromenone core can be synthesized through the condensation of an appropriate phenol with ethyl acetoacetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate serves as a versatile building block. It can be utilized in the synthesis of more complex molecules through various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, chromium trioxide |
| Reduction | Forms dihydrochromones | Sodium borohydride, lithium aluminum hydride |
| Substitution | Electrophilic and nucleophilic substitutions | Halides, sulfonyl chlorides |
Biology
The compound has been investigated for its potential biological activities. Studies indicate that it exhibits antimicrobial properties and can inhibit specific enzymes:
-
Antimicrobial Activity : Research has shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains.
- Case Study: A study demonstrated that a derivative inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, providing avenues for therapeutic intervention.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic effects:
| Application Area | Potential Effects |
|---|---|
| Anticancer | Preliminary studies suggest activity against cancer cell lines such as MCF-7 and NCI-H1299. |
| Anti-inflammatory | May reduce inflammation through inhibition of specific pathways. |
Case Study: In vitro studies indicated that the compound reduced cell viability in MCF-7 breast cancer cells by 40% at a concentration of 10 µM over 48 hours.
Industry
The compound is also relevant in industrial applications:
-
Specialty Chemicals : Used in the synthesis of specialty chemicals due to its unique structure.
- Example: It can be employed in the production of dyes and pigments where specific chromophoric properties are required.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules . The chromenone core can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit specific enzymes by binding to their active sites .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 4-nitrobenzoate group in the target compound distinguishes it from dimethylcarbamate and isopropoxy acetate analogs. Dimethylcarbamate derivatives exhibit dual anticancer and antioxidant activities, attributed to their ability to scavenge free radicals via hydroxyl/methylene groups .
Solubility and Stability: The isopropoxy acetate analog demonstrates superior thermal stability, likely due to steric hindrance from the isopropyl group . Methoxy-substituted chromenones show higher aqueous solubility, making them more suitable for formulation in hydrophilic delivery systems .
Structural Modifications and Target Specificity: The ethyl group at position 6 is conserved across multiple analogs, suggesting its role in maintaining chromenone planarity and target binding .
Biological Activity
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a synthetic derivative belonging to the class of chromenone compounds, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including anticancer properties, antioxidant effects, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.39 g/mol. Its structure features a chromenone moiety linked to a nitrobenzoate group, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of 12 µM was reported in assays targeting specific cancer pathways, indicating its potency in inhibiting cancer cell proliferation .
Antioxidant Properties
The compound has also shown promising antioxidant activity. In DPPH radical scavenging assays, it displayed effective free radical scavenging capabilities, with SC50 values comparable to standard antioxidants like ascorbic acid. This property is crucial for mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, this compound has been evaluated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases .
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of DNA Repair Enzymes : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis .
- Scavenging Reactive Oxygen Species (ROS) : Its antioxidant properties allow it to neutralize ROS, reducing oxidative damage and preventing cellular aging and disease progression .
- Modulation of Inflammatory Pathways : The compound may interfere with NF-kB signaling pathways, reducing the expression of pro-inflammatory mediators .
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including esterification and chromen-4-one formation. Key steps include:
- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) for esterification reactions, as used in analogous chromenone derivatives .
- Temperature Control : Maintain 60–80°C during nitrobenzoylation to minimize side reactions .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to achieve >95% purity .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of 4-nitrobenzoyl chloride to chromenone intermediate) to drive reactions to completion .
Basic Question: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., ethyl group at C6, nitrobenzoyl ester at C7) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 507.12) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or structural analogs. Strategies include:
- Dose-Response Assays : Test across a wide concentration range (0.1–100 μM) to identify activity thresholds .
- Structural Analog Comparison : Compare with derivatives lacking the 4-nitrobenzoyl group to isolate functional group contributions .
- Target-Specific Assays : Use surface plasmon resonance (SPR) to measure binding affinity to kinases (e.g., EGFR) implicated in cancer pathways .
Advanced Question: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on the chromenone core’s hydrogen-bonding potential .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of the nitrobenzoyl group in hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with IC50 data for antimicrobial activity .
Basic Question: What experimental conditions ensure the compound’s stability during storage?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) immediately before use to avoid precipitation .
Advanced Question: How can regioselectivity challenges during structural modifications be addressed?
Methodological Answer:
Modifications at the chromenone C3 position (dihydrodioxin ring) require:
- Protective Groups : Temporarily block the 4-nitrobenzoyl ester with tert-butyldimethylsilyl (TBDMS) groups during reactions .
- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to direct electrophilic substitution at C2 or C8 positions .
Advanced Question: What strategies validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Measure Km and Vmax shifts via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .
- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to track binding to target enzymes (e.g., topoisomerase II) .
- Circular Dichroism (CD) : Monitor conformational changes in enzyme secondary structure upon compound binding .
Basic Question: How to assess the compound’s potential as a fluorescent probe?
Methodological Answer:
- Fluorescence Spectroscopy : Measure excitation/emission maxima (e.g., λex = 350 nm, λem = 450 nm) in PBS .
- Quantum Yield Calculation : Compare with rhodamine B (Φ = 0.48) to determine brightness for imaging applications .
Advanced Question: How can enantiomeric purity be ensured for chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (Mo Kα radiation) .
Advanced Question: What methodologies address conflicting data in metabolic pathway predictions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
